molecular formula C10H6BrF2NO B2517176 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile CAS No. 1972635-69-0

4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile

Cat. No.: B2517176
CAS No.: 1972635-69-0
M. Wt: 274.065
InChI Key: MIGGSYFAPGLMLV-UHFFFAOYSA-N
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Description

4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile is a versatile benzonitrile derivative and a valuable building block in organic synthesis and medicinal chemistry. Its molecular formula is C10H6BrF2NO . The compound features both a bromo-difluoropropanoyl group and a nitrile group, making it a multifunctional scaffold for constructing more complex molecules. The bromo substituent is a reactive handle that readily undergoes cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse structural motifs . The difluorocarbonyl and nitrile functionalities can influence the compound's electronic properties and metabolic stability, which is particularly valuable in the design of Active Pharmaceutical Ingredients (APIs) . While specific biological data for this compound is limited in the public domain, its structural features suggest potential as an intermediate in developing hormone receptor antagonists or other therapeutic agents. Furthermore, benzonitrile derivatives are increasingly investigated for their utility in materials science, including the development of persistent room-temperature phosphorescent dyes . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. For your reference, the SMILES string is C1=CC(=CC=C1C#N)C(=O)C(CBr)(F)F . Researchers are encouraged to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

4-(3-bromo-2,2-difluoropropanoyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO/c11-6-10(12,13)9(15)8-3-1-7(5-14)2-4-8/h1-4H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGGSYFAPGLMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C(CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile typically involves multiple steps. One common method starts with the bromination of 2,2-difluoropropanoic acid, followed by the reaction with benzonitrile under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the nitrile group, contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific effects, making the compound valuable for research in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzonitrile Derivatives

The benzonitrile scaffold is widely modified to tune reactivity and applications. Key structural analogs include:

Table 1: Structural Comparison of Benzonitrile Derivatives
Compound Name Substituent Halogens Key Properties/Applications
4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile 3-Bromo-2,2-difluoropropanoyl Br, F High electrophilicity; synthetic intermediate
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole-ethynyl None Nonlinear optical (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹)
3-Bromo-2,5-difluorobenzonitrile Br, F on benzene ring Br, F Halogenated aromatic; higher melting point
Ethyl 3-bromo-2,2-difluoropropanoate Esterified propanoyl group Br, F Hydrolyzable ester; precursor for acylations
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile Trifluoromethylpyrazole F Enhanced hydrophobicity; ligand in drug design

Key Observations :

  • Halogen Effects : Bromine increases molecular weight and polarizability, while fluorine enhances electronegativity and metabolic stability. The combination in the target compound may optimize both reactivity and bioavailability.
  • Functional Groups: The propanoyl group in the target compound differs from esters (e.g., ethyl 3-bromo-2,2-difluoropropanoate) in hydrolytic stability and reactivity toward nucleophiles .

Optical and Electronic Properties

Fluorinated benzonitriles are studied for nonlinear optical (NLO) properties. For example:

  • 4-DMDBA (a dibenzylideneacetone derivative) exhibits a βHRS value of 50 × 10⁻³⁰ cm⁴·statvolt⁻¹, surpassing oxazole derivatives (45 × 10⁻³⁰ cm⁴·statvolt⁻¹) .
  • The target compound’s bromo-difluoropropanoyl group may enhance hyperpolarizability due to electron-withdrawing effects, though experimental data are needed for direct comparison.

Biological Activity

4-(3-Bromo-2,2-difluoropropanoyl)benzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H8BrF2N
  • Molecular Weight : 284.09 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells. Its structural features suggest potential interactions with key enzymes involved in cancer metabolism.
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests a possible application in treating infections.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in steroid biosynthesis, which is crucial in certain cancer types.
  • Receptor Modulation : It may interact with specific receptors that modulate cellular signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cancer cell growth
AntimicrobialEffective against specific bacteria
Enzyme InhibitionPotential inhibition of steroidogenic enzymes

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound. The study revealed that it exhibited significant antibacterial effects against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.

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